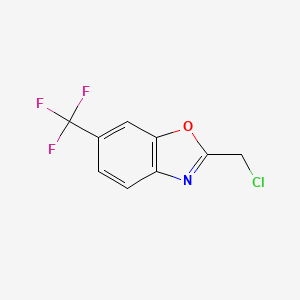

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole

説明

特性

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEXBVWLAPVPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241873 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-69-2 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloromethyl trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

Electrophilic Aromatic Substitution Reactions: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups onto the aromatic ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reaction conditions typically involve heating the reaction mixture to promote the substitution process.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used. The reactions are often carried out under controlled temperature and acidic conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride are used under appropriate conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

科学的研究の応用

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing fluorine, which can enhance the bioavailability and metabolic stability of drugs.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as increased thermal stability and resistance to degradation.

作用機序

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring structure can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

類似化合物との比較

Structural Analogs in the Benzoxazole Family

The following table compares key structural analogs of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole:

Key Observations:

- Electronic Effects: The trifluoromethyl group in the target compound imparts strong electron-withdrawing effects, stabilizing the aromatic system and altering reactivity compared to nitro (-NO2) or ester (-COOCH3) substituents .

- Reactivity : The chloromethyl group at position 2 is a common alkylating agent, enabling cross-coupling or nucleophilic substitution reactions. This reactivity is retained across analogs but modulated by the substituent at position 6 .

- Physical Properties: The methyl ester derivative (C10H8ClNO3) has a higher molecular weight (225.63) and defined melting point (52–54°C), suggesting crystalline stability, whereas nitro and trifluoromethyl analogs may exhibit lower melting points due to reduced polarity .

Comparison with Benzothiazole Derivatives

Benzothiazoles, which replace the oxygen atom in benzoxazole with sulfur, exhibit distinct electronic and biological properties:

Key Differences:

- Electronic Properties : The sulfur atom in benzothiazoles increases electron density compared to benzoxazoles, influencing binding interactions in biological systems .

- Applications: Benzothiazoles with amino groups (e.g., 2-amino-6-CF3) are explored as antiseizure agents, whereas chloromethyl benzoxazoles are more commonly used as synthetic intermediates .

Comparison with Complex Heterocyclic Systems

Compounds like 5-chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole () feature extended π-systems and fused rings. These structures exhibit enhanced conjugation and are investigated for optoelectronic applications, contrasting with the simpler benzoxazole derivatives designed for pharmaceutical synthesis .

生物活性

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a benzoxazole ring substituted with both chloromethyl and trifluoromethyl groups. These substituents enhance its reactivity and biological activity. The presence of fluorine atoms is known to influence the pharmacokinetic properties of compounds, potentially improving their efficacy and selectivity.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, this compound has been evaluated against different microbial strains.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial properties of various benzoxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results indicate that while the compound possesses some antimicrobial activity, it may not be as potent as other established antimicrobial agents.

Anticancer Activity

Benzoxazole derivatives have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

In Vitro Studies

A detailed study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results demonstrated significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HepG2 | 12.3 |

The compound exhibited a notable ability to induce apoptosis, as evidenced by increased levels of caspase-3 and decreased levels of Bcl-2 in treated cells. This suggests that the compound may act through mechanisms involving apoptosis pathways.

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition. It has been shown to inhibit specific enzymes involved in critical cellular processes.

Case Study: Enzyme Inhibition

In a study focusing on urease inhibition, the compound demonstrated significant inhibitory effects compared to standard drugs. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 18.4 |

| Thiourea | 25.0 |

This finding indicates that the compound may serve as a lead structure for developing new urease inhibitors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Variations in substituents can significantly affect both potency and selectivity.

Key Findings

- The trifluoromethyl group enhances lipophilicity and may improve cellular uptake.

- Chloromethyl substitution appears to play a role in enzyme binding affinity.

- Modifications on the benzoxazole ring can lead to improved anticancer activity.

Q & A

Q. What are the key structural features of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole that influence its reactivity?

The compound’s reactivity is governed by its benzoxazole core, chloromethyl (-CH2Cl) group, and trifluoromethyl (-CF3) substituent. The electron-withdrawing -CF3 group reduces electron density at the benzoxazole ring, directing electrophilic substitution to specific positions. The chloromethyl group introduces steric hindrance and potential for nucleophilic substitution or elimination reactions. Deviations in bond angles (e.g., C10–C9–C3 = 113.4°) due to intramolecular repulsions between substituents further modulate reactivity .

Q. How should this compound be safely stored and handled in laboratory settings?

- Storage : Use glass containers in cool (<25°C), well-ventilated areas, protected from light and moisture. Avoid proximity to strong oxidizing agents (e.g., peroxides) .

- Handling : Employ local exhaust ventilation to minimize inhalation of vapors/dust. Use nitrile gloves, lab coats, and safety goggles. After use, seal containers tightly and decontaminate surfaces with ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H and 13C NMR to identify proton environments and carbon frameworks; 19F NMR for trifluoromethyl group analysis.

- IR Spectroscopy : Detect functional groups (C-O in benzoxazole at ~1250 cm⁻¹, C-F stretching ~1100–1200 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (C9H5ClF3NO, MW 247.6 g/mol) and fragmentation patterns .

Advanced Questions

Q. What methodologies are recommended for analyzing the crystal structure and intramolecular interactions of this compound?

- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C3–Cl = 1.737 Å) and angles (e.g., C9–C3–C3a = 132.1°) to identify steric strain.

- Intramolecular Interaction Analysis : Use computational tools (e.g., DFT) to model non-bonded interactions, such as Cl⋯H4 (3.117 Å) repulsions causing bond angle distortions .

- Packing Analysis : Assess van der Waals interactions stabilizing the crystal lattice, as observed in related benzoxazole derivatives .

Q. How can synthetic routes be optimized to improve yield and purity?

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmospheres to minimize hydrolysis of the chloromethyl group.

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) to enhance cyclization efficiency during benzoxazole ring formation.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What are the potential pharmacological applications based on structural analogs?

Structural analogs like zonisamide (a benzisoxazole derivative) exhibit neuroactive properties, such as sodium channel blockade. This compound’s -CF3 group may enhance blood-brain barrier penetration, suggesting potential as an anticonvulsant or antipsychotic agent. Prioritize in vitro assays targeting voltage-gated ion channels or neurotransmitter receptors .

Q. How do substituents influence the compound’s stability under varying pH conditions?

- Acidic Conditions : The benzoxazole ring may hydrolyze to form o-aminophenol derivatives.

- Basic Conditions : The chloromethyl group is susceptible to nucleophilic displacement (e.g., hydroxide attack).

- Experimental Design : Conduct stability studies in buffered solutions (pH 1–13) at 37°C, monitored via HPLC to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。